molecular formula C17H16N4O2S B2905008 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034531-06-9

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2905008
CAS No.: 2034531-06-9
M. Wt: 340.4
InChI Key: XCXBBPMKIJILKX-UHFFFAOYSA-N
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Description

3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Techniques

Studies have demonstrated innovative synthesis techniques involving compounds structurally related to "3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one". For instance, the synthesis of 2-aminopyrimidinones through a three-component reaction showcases the compound's relevance in creating pyrimidine derivatives, which are crucial in pharmaceutical chemistry due to their biological activities. The synthesis process involves benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate, highlighting a versatile approach to crafting pyrimidine derivatives with potential therapeutic applications (Bararjanian et al., 2010).

Antiviral and Anticancer Properties

Further research into thiophene and pyridine derivatives, closely related to the compound , reveals their significant antiviral and anticancer properties. A study exploring the synthesis and biological evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine indicates the potential of these compounds in treating diseases. The pharmacological screening showed promising analgesic and antiparkinsonian activities, suggesting the therapeutic versatility of these chemical structures (Amr et al., 2008).

Structural and Electronic Analysis

Research on anticonvulsant drugs that share structural similarities with "this compound" provides insight into their structural and electronic properties. This includes an analysis of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, which helps in understanding the interaction of these compounds with biological targets. The study sheds light on the importance of the crystal structures and the orientation of the molecular components for their biological activities, which can be crucial for designing new therapeutic agents (Georges et al., 1989).

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(12-5-9-24-10-12)20-7-3-13(4-8-20)21-11-19-15-14(17(21)23)2-1-6-18-15/h1-2,5-6,9-11,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXBBPMKIJILKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.